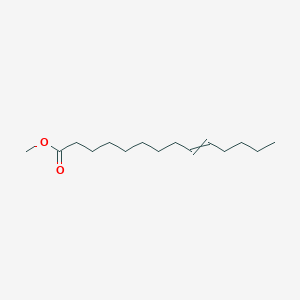

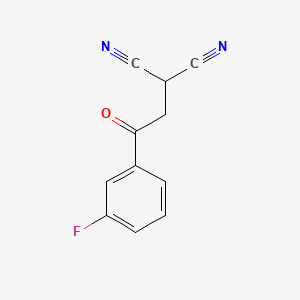

![molecular formula C19H22N2O B12508229 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B12508229.png)

3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AQW-051 is a novel, potent, and selective partial agonist of the alpha-7 nicotinic acetylcholine receptor. This compound has been developed by Novartis for the treatment of cognitive deficits associated with neurological disorders such as schizophrenia, Alzheimer’s disease, and Parkinson’s disease . AQW-051 has shown promising results in preclinical and clinical studies, demonstrating its potential as a cognitive-enhancing agent .

Vorbereitungsmethoden

The synthesis of AQW-051 involves several steps, starting with the preparation of the key intermediate, (3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane . The synthetic route includes the following steps:

Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl derivative is reacted with the pyridine intermediate.

Formation of the azabicyclo[2.2.2]octane ring: The azabicyclo[2.2.2]octane ring is formed through a cyclization reaction, where the pyridine-phenyl intermediate is reacted with a suitable cyclizing agent.

Final coupling reaction: The final step involves the coupling of the azabicyclo[2.2.2]octane intermediate with the pyridine-phenyl intermediate to form AQW-051.

Industrial production methods for AQW-051 involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts .

Analyse Chemischer Reaktionen

AQW-051 undergoes several types of chemical reactions, including:

Oxidation: AQW-051 can undergo oxidation reactions, where it is converted to its oxidized form through the addition of oxygen or the removal of hydrogen.

Reduction: AQW-051 can also undergo reduction reactions, where it is converted to its reduced form through the addition of hydrogen or the removal of oxygen.

Substitution: AQW-051 can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents such as halogens . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

AQW-051 has a wide range of scientific research applications, including:

Chemistry: AQW-051 is used as a tool compound to study the structure and function of the alpha-7 nicotinic acetylcholine receptor.

Medicine: AQW-051 is being investigated as a potential treatment for cognitive deficits associated with neurological disorders such as schizophrenia, Alzheimer’s disease, and Parkinson’s disease It has shown promising results in preclinical and clinical studies, demonstrating its potential as a cognitive-enhancing agent.

Wirkmechanismus

AQW-051 exerts its effects by selectively binding to and activating the alpha-7 nicotinic acetylcholine receptor . This receptor is a ligand-gated ion channel that is widely expressed in the central nervous system and plays a key role in neurotransmission, synaptic plasticity, and cognitive function . By activating this receptor, AQW-051 enhances the release of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel |

C19H22N2O |

|---|---|

Molekulargewicht |

294.4 g/mol |

IUPAC-Name |

3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane |

InChI |

InChI=1S/C19H22N2O/c1-14-2-4-15(5-3-14)18-7-6-17(12-20-18)22-19-13-21-10-8-16(19)9-11-21/h2-7,12,16,19H,8-11,13H2,1H3 |

InChI-Schlüssel |

NPDLTEZXGWRMLQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=C2)OC3CN4CCC3CC4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508156.png)

![3-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12508159.png)

![8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12508169.png)

![2-Chloro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12508177.png)

![Calcium bis(9-{[4-(3,4-dihydroxy-5-{[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl}oxan-2-yl)-3-methylbut-2-enoyl]oxy}nonanoate) dihydrate](/img/structure/B12508203.png)

![19-amino-10-ethyl-10-hydroxy-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9-dione](/img/structure/B12508224.png)

![N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B12508238.png)

![2,11-bis(4,5-didecylthiophen-2-yl)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12508242.png)

![2-Methoxy-5-[3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenylboronic acid](/img/structure/B12508247.png)